molecular formula C24H24N2O B11455846 (2E)-2-{[3-(2-Methylpropyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one

(2E)-2-{[3-(2-Methylpropyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B11455846
M. Wt: 356.5 g/mol
InChI Key: MCIFFBCRHYXAMH-XDJHFCHBSA-N
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Description

(2E)-2-{[3-(2-Methylpropyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one is a complex organic compound with a unique structure that combines a pyrazole ring with a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[3-(2-Methylpropyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the tetrahydronaphthalene structure. The final step involves the condensation of these two components under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[3-(2-Methylpropyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2E)-2-{[3-(2-Methylpropyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes.

    Medicine: It has potential as a lead compound for developing new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-{[3-(2-Methylpropyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group.

    Disilane-bridged architectures: Compounds with similar structural features.

    Phenylephrine related compounds: Compounds with similar aromatic structures.

Uniqueness

What sets (2E)-2-{[3-(2-Methylpropyl)-1-phenyl-1H-pyrazol-4-YL]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one apart is its unique combination of a pyrazole ring and a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

(2E)-2-[[3-(2-methylpropyl)-1-phenylpyrazol-4-yl]methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C24H24N2O/c1-17(2)14-23-20(16-26(25-23)21-9-4-3-5-10-21)15-19-13-12-18-8-6-7-11-22(18)24(19)27/h3-11,15-17H,12-14H2,1-2H3/b19-15+

InChI Key

MCIFFBCRHYXAMH-XDJHFCHBSA-N

Isomeric SMILES

CC(C)CC1=NN(C=C1/C=C/2\CCC3=CC=CC=C3C2=O)C4=CC=CC=C4

Canonical SMILES

CC(C)CC1=NN(C=C1C=C2CCC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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